

Literature review comparing different synthesis routes of Vitamin C

Author: BenchChem Technical Support Team. **Date:** December 2025

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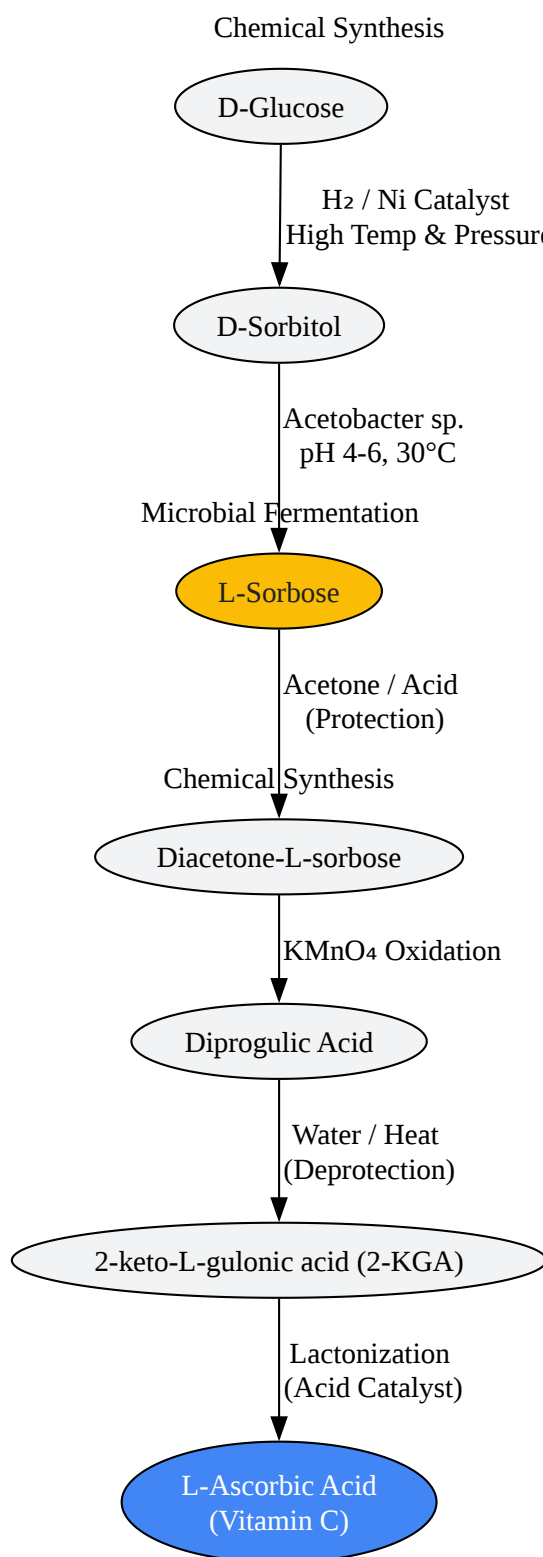
A Comparative Guide to the Industrial Synthesis of Vitamin C

Vitamin C, or L-ascorbic acid, is a vital nutrient with widespread applications in the pharmaceutical, food, and cosmetic industries. Its industrial-scale production has evolved significantly since the first successful synthesis. Today, two primary methods dominate the global supply: the traditional Reichstein process and the more modern two-step fermentation method.^{[1][2]} This guide provides a detailed comparison of these synthesis routes, offering experimental insights for researchers, scientists, and drug development professionals.

The Reichstein Process: A Historic Benchmark

Developed in the 1930s by Tadeusz Reichstein, this chemo-microbial process was the cornerstone of industrial Vitamin C production for decades.^{[3][4]} It begins with D-glucose and involves a series of chemical conversions and a key microbial fermentation step.^[3] Although robust and well-established, the process is known for being energy-intensive and reliant on chemical reagents.^{[1][4]}

The overall transformation follows a multi-step pathway, starting with the hydrogenation of D-glucose to D-sorbitol.^[3] This is followed by a crucial fermentation step using *Acetobacter* species to produce L-sorbose, which provides the correct stereochemistry for the final product.^{[3][5]} Subsequent chemical steps involve protecting groups, oxidation, and finally, a ring-closing lactonization to yield L-ascorbic acid.^[3]



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Experimental Protocol: Key Steps of the Reichstein Process

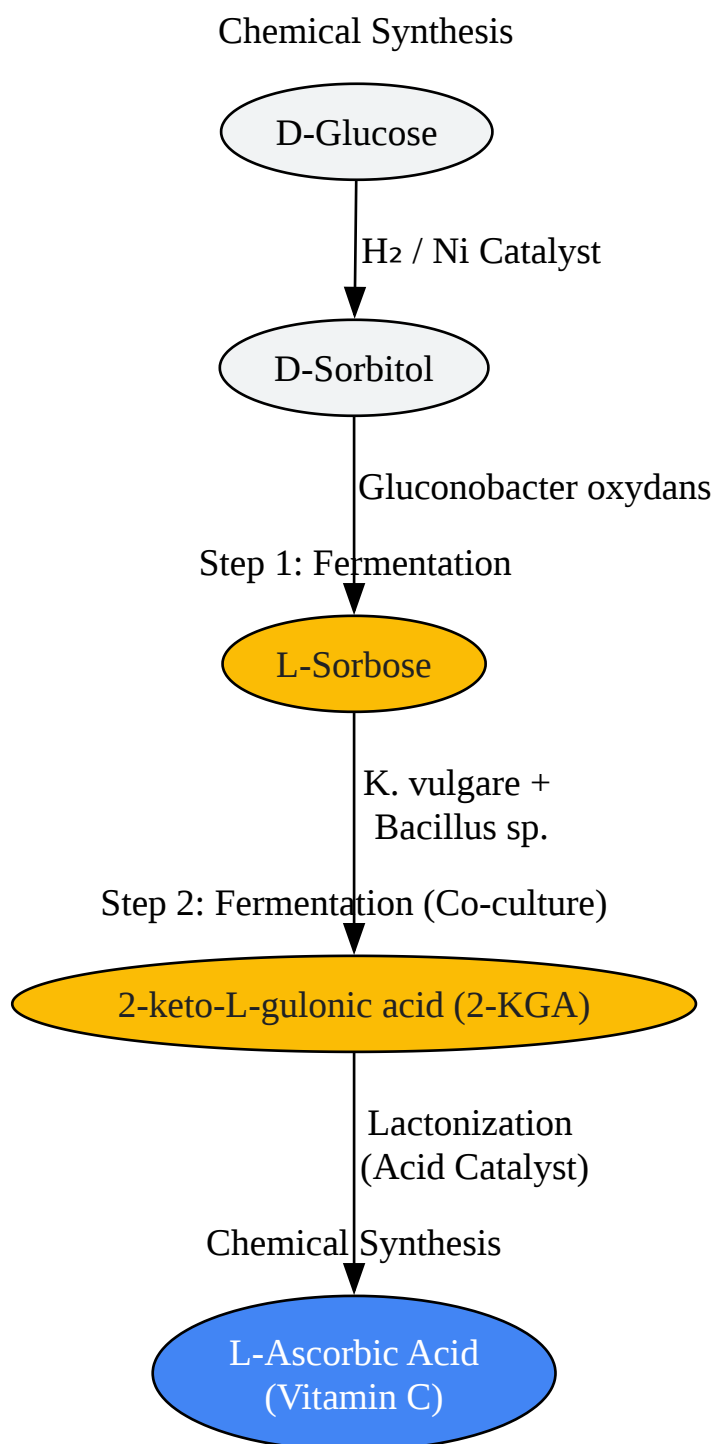
- **Hydrogenation of D-Glucose to D-Sorbitol:** D-Glucose is hydrogenated using a nickel catalyst under high pressure (40–60 atm) and elevated temperature (approx. 120°C) to produce D-sorbitol.^[1] The yield for this reduction step is typically near 100%.^[6]
- **Fermentation of D-Sorbitol to L-Sorbose:** D-sorbitol is subjected to microbial oxidation using *Acetobacter* species at a controlled pH of 4-6 and a temperature of 30°C.^[3] This fermentation selectively oxidizes the hydroxyl group at the C5 position to yield L-sorbose.^[5]
- **Acetal Protection:** The four hydroxyl groups of L-sorbose are protected by forming an acetal with acetone in the presence of an acid catalyst to yield 2,3:4,6-diisopropylidene- α -L-sorbose (Diacetone-L-sorbose).^[3]
- **Oxidation to 2-Keto-L-gulonic Acid (2-KGA):** The protected sorbose is oxidized using an oxidizing agent like potassium permanganate (KMnO₄). This is followed by heating with water to remove the acetone protecting groups, yielding 2-KGA.^[3] Modern variations may use a platinum catalyst for direct oxidation, avoiding the need for protecting groups.^[3]
- **Lactonization to L-Ascorbic Acid:** The final step is an acid-catalyzed intramolecular esterification (ring-closing or gamma lactonization) of 2-KGA, which removes a molecule of water to form L-ascorbic acid.^{[1][3]} The product is then purified through crystallization.^[7]

Two-Step Fermentation: The Greener Alternative

Developed as a more efficient and environmentally friendly alternative, the two-step fermentation process has become the mainstream technology for Vitamin C production, particularly in China.^{[1][8]} This method reduces the number of harsh chemical steps by utilizing a co-culture of microorganisms to produce the key precursor, 2-keto-L-gulonic acid (2-KGA).^{[2][8]}

The process still begins with the conversion of D-glucose to D-sorbitol, which is then fermented to L-sorbose, similar to the Reichstein process.^[9] However, the subsequent conversion of L-sorbose to 2-KGA is achieved through a second fermentation step, which is a key distinction.^[8] This second step often employs a symbiotic mixed culture of *Ketogulonicigenium vulgare* and a

companion bacterium like *Bacillus megaterium*.^{[1][8]} *K. vulgare* performs the conversion, but its growth and productivity are significantly enhanced by the presence of the companion strain.^{[10][11]}



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Experimental Protocol: Key Steps of Two-Step Fermentation

- **Sorbitol Production:** This step is identical to the Reichstein process, where D-glucose is catalytically hydrogenated to D-sorbitol.
- **First Fermentation (L-Sorbose Production):** D-sorbitol is converted to L-sorbose using a pure culture of microorganisms, typically *Gluconobacter oxydans*.^[8]
- **Second Fermentation (2-KGA Production):** L-sorbose is converted to 2-KGA. This is the core of the method, performed by a mixed culture of *Ketogulonicigenium vulgare* and a companion strain such as *Bacillus megaterium*.^[1] The fermentation is carried out in a bioreactor with controlled aeration, temperature, and pH. The companion strain provides essential growth factors for *K. vulgare*, enhancing the yield of 2-KGA.^[10]
- **Conversion to L-Ascorbic Acid:** The resulting 2-KGA is recovered from the fermentation broth and then converted to L-ascorbic acid through an acid-catalyzed lactonization, identical to the final chemical step in the Reichstein process.^[7]

Comparative Analysis

The choice between the Reichstein process and two-step fermentation involves a trade-off between established technology and modern efficiency. The two-step fermentation method is generally considered superior due to its higher overall yield, lower energy consumption, and reduced environmental impact.^{[9][12]}

Parameter	Reichstein Process	Two-Step Fermentation Process
Starting Material	D-Glucose	D-Glucose
Key Intermediates	D-Sorbitol, L-Sorbose, Diacetone-L-sorbose	D-Sorbitol, L-Sorbose
Core Conversion	Chemical oxidation of protected L-sorbose	Microbial oxidation of L-sorbose
Microorganisms Used	Acetobacter species	Gluconobacter oxydans, K. vulgare, Bacillus sp.
Overall Yield	~50-60% [5] [7]	Up to 80-95% [12] [13]
Environmental Impact	Higher energy use, use of chemical oxidants and solvents, more waste products. [4] [14]	Lower energy consumption, fewer toxic chemicals, considered more sustainable. [9] [15]
Complexity	Multiple chemical protection and deprotection steps. [3]	Requires stable co-culturing of microorganisms. [10]
Cost	Higher operating and capital costs. [9]	Lower costs due to reduced energy and chemical usage. [12] [15]

Conclusion

While the Reichstein process is a landmark in chemical engineering, the two-step fermentation method represents a significant advancement in the industrial production of Vitamin C.[\[1\]](#) Its advantages in yield, cost, and sustainability have made it the dominant manufacturing route.[\[12\]](#)[\[15\]](#) Future research continues to focus on further optimizing fermentation processes and even exploring one-step fermentation pathways using genetically engineered microorganisms to make Vitamin C production even more efficient and environmentally benign.[\[3\]](#)[\[16\]](#)

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- To cite this document: BenchChem. [Literature review comparing different synthesis routes of Vitamin C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295629#literature-review-comparing-different-synthesis-routes-of-vitamin-c]

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